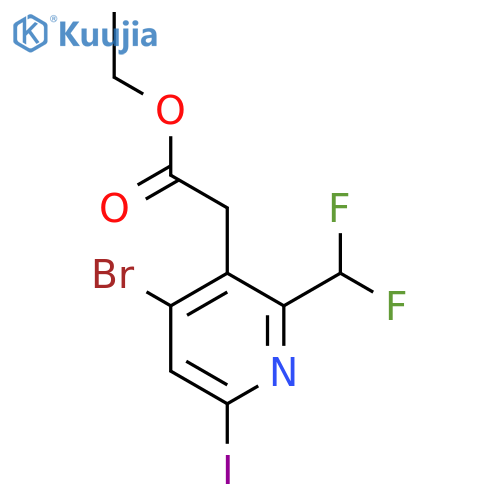Cas no 1805351-35-2 (Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate)

Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate
-
- インチ: 1S/C10H9BrF2INO2/c1-2-17-8(16)3-5-6(11)4-7(14)15-9(5)10(12)13/h4,10H,2-3H2,1H3
- InChIKey: NLIYUOXCZUQKKP-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C(C(F)F)=N1)CC(=O)OCC)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 271
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 3
Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029060242-1g |
Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate |
1805351-35-2 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate 関連文献
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetateに関する追加情報
Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate(CAS No. 1805351-35-2)の専門的解説と応用展望
Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetateは、有機合成化学および医薬品開発分野において重要なピリジン誘導体です。その複雑な構造(臭素、ヨウ素、ジフルオロメチル基を有する)は、分子修飾や生物活性化合物の合成において高い汎用性を発揮します。特にCAS 1805351-35-2として登録されたこの化合物は、近年創薬研究や材料科学で注目を集めています。
この化合物の特異な反応性は、ハロゲン置換基(4-ブロモと6-ヨード)とエステル部位の組み合わせに起因します。例えば、パラジウム触媒カップリング反応や求核置換反応への適用が可能で、高機能材料や医薬中間体合成におけるキーインターミディエイトとして利用されています。2023年の研究動向では、AI予測ツールを用いた分子設計において、類似構造が低分子阻害剤候補として挙げられるケースが増加しています。
合成プロトコルに関して、グリーンケミストリーの観点から溶媒選択や反応効率化が検討されています。最近の自動合成プラットフォームでは、1805351-35-2を含む多置換ピリジンライブラリ構築がハイスループットスクリーニング向けに最適化されつつあります。また、安定性試験データでは、遮光条件下で長期保存可能なことが確認されており、サプライチェーン管理上の利点も指摘されています。
応用分野では、農薬科学における新規活性成分開発や電子材料(特に有機半導体前駆体)としての可能性が研究されています。バイオアイソスター戦略において、ジフルオロメチル基は代謝安定性向上に寄与するため、創薬化学者から需要が高まっています。さらに、ラベル化化合物合成における放射性ヨウ素導入部位としての利用も検討されており、イメージングプローブ開発への応用が期待されます。
市場動向として、CRO企業のカスタム合成サービスにおいて、1805351-35-2を含む複素環化合物の問合せが増加傾向にあります。これは個別化医療や標的療法開発の加速を反映しており、構造活性相関(SAR)研究用としての需要拡大が予測されます。また、サステナブル化学の潮流を受けて、廃棄物削減を考慮した合成経路設計に関する学術論文が増えています。
安全性データに関しては、標準的な有機実験室環境下での取り扱いが可能ですが、ハロゲン化化合物として適切な換気と保護具の使用が推奨されます。廃液処理においては、ハロゲン含有廃棄物として専門業者��よる処理が必要となる場合があります。これらの情報は、化学物質管理規制(REACHやTSCA)に準拠したSDS(安全データシート)で詳細に提供されています。
今後の展望として、コンピュテーショナルケミストリーと機械学習を組み合わせた逆合成解析技術の発展により、Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetateを出発物質とする新規分子骨格構築が効率化される可能性があります。特にフッ素化学と交叉カップリング反応を統合した多段階合成戦略において、重要な役割を果たすことが期待されています。
1805351-35-2 (Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate) 関連製品
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)


